![molecular formula C14H12ClNOS B3129679 N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide CAS No. 339105-38-3](/img/structure/B3129679.png)
N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide
Overview
Description
“N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide” is a chemical compound with the molecular weight of 312.22 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H11Cl2NOS/c15-9-14(18)17-10-5-7-11(8-6-10)19-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 312.22 . It is stored at a temperature between 28°C .Scientific Research Applications
Structural Characterization and Synthesis
Vibrational Spectroscopic Signatures : A study by S. J. Jenepha Mary, S. Pradhan, C. James (2022) investigated the vibrational spectroscopic signatures of a structurally similar compound, focusing on its dimer molecule through quantum computational approaches. This research is crucial for understanding the molecular structure and properties of related acetamide derivatives.
Synthesis and Characterization : Research on the synthesis and characterization of N-substituted sulfanilamide derivatives, including thermal and antimicrobial studies, was conducted by M. Lahtinen et al. (2014). This work provides a foundation for synthesizing and analyzing compounds with similar structural frameworks, highlighting methods that could be applicable to N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide.
Potential Biological Activities
Antimicrobial and Anticancer Evaluation : A study on the synthesis, characterization, and pharmacological evaluation of 1,3,4-oxadiazole and acetamide derivatives by K. Nafeesa et al. (2017) revealed significant antibacterial and anti-enzymatic potentials. Such findings suggest that compounds within this chemical class, including this compound, may possess valuable biological activities worthy of further investigation.
In Vitro Anticancer Activity : The anticancer activities of 4-arylsulfonyl-1,3-oxazoles were explored by Volodymyr Zyabrev et al. (2022), demonstrating cytostatic and antiproliferative effects against several cancer cell lines. This research highlights the potential of related acetamide derivatives in cancer therapy, suggesting a promising area for further exploration of this compound's applications.
properties
IUPAC Name |
N-[4-(2-chlorophenyl)sulfanylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c1-10(17)16-11-6-8-12(9-7-11)18-14-5-3-2-4-13(14)15/h2-9H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDJNMNRDDONFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246664 | |
Record name | Acetamide, N-[4-[(2-chlorophenyl)thio]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
339105-38-3 | |
Record name | Acetamide, N-[4-[(2-chlorophenyl)thio]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339105-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-[4-[(2-chlorophenyl)thio]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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